2-(2,3,6-Trichlorophenyl)quinoline
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Overview
Description
2-(2,3,6-Trichlorophenyl)quinoline is a chemical compound with the molecular formula C15H8Cl3N. It belongs to the quinoline family, which is known for its diverse biological activities, including antimalarial, antibacterial, and anticancer properties . The compound features a quinoline core substituted with a 2,3,6-trichlorophenyl group, making it a unique and potentially valuable molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3,6-Trichlorophenyl)quinoline can be achieved through several methods. One common approach involves the reaction of 2,3,6-trichlorobenzaldehyde with aniline in the presence of a catalyst such as zinc chloride. The reaction typically proceeds under reflux conditions in a suitable solvent like ethanol or acetic acid . Another method involves the cyclization of 2-(2,3,6-trichlorophenyl)aniline with a suitable reagent like phosphorus oxychloride (POCl3) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2,3,6-Trichlorophenyl)quinoline undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in scientific research and industrial applications .
Scientific Research Applications
2-(2,3,6-Trichlorophenyl)quinoline has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(2,3,6-Trichlorophenyl)quinoline involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of enzymes like DNA gyrase and topoisomerase, which are essential for DNA replication and cell division . This inhibition leads to the disruption of bacterial and cancer cell growth, making it a potential candidate for developing new antimicrobial and anticancer agents .
Comparison with Similar Compounds
Similar Compounds
2,4-Disubstituted thiazoles: These compounds exhibit diverse biological activities, including antibacterial, antifungal, and antitumor properties.
Thiazoles: Known for their antimicrobial, antiviral, and anti-inflammatory activities.
Quinolinyl-pyrazoles: These compounds have shown potential in pharmacological applications, including anticancer and antimicrobial activities.
Uniqueness
2-(2,3,6-Trichlorophenyl)quinoline is unique due to its specific substitution pattern on the quinoline core, which imparts distinct chemical and biological properties. The presence of three chlorine atoms on the phenyl ring enhances its reactivity and potential for further functionalization, making it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C15H8Cl3N |
---|---|
Molecular Weight |
308.6 g/mol |
IUPAC Name |
2-(2,3,6-trichlorophenyl)quinoline |
InChI |
InChI=1S/C15H8Cl3N/c16-10-6-7-11(17)15(18)14(10)13-8-5-9-3-1-2-4-12(9)19-13/h1-8H |
InChI Key |
ZVFMKNVVUZGTLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=C(C=CC(=C3Cl)Cl)Cl |
Origin of Product |
United States |
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